Semicarbazide hydrochloride
Description
Contextual Significance of Semicarbazide (B1199961) Hydrochloride within Chemical Sciences
Semicarbazide hydrochloride (NH₂CONHNH₂·HCl) is a white, crystalline solid that is soluble in water. chemicalbook.comtechnopharmchem.com It serves as a stable and convenient source of semicarbazide, a key reagent for the derivatization of carbonyl compounds. chemicalbook.com The primary significance of this compound lies in its reaction with aldehydes and ketones to form semicarbazones. wikipedia.org These derivatives are typically crystalline solids with sharp, characteristic melting points, which historically made them invaluable for the identification and purification of carbonyl compounds. chemicalbook.comwikipedia.org This classical application remains relevant in many teaching and research laboratories.
Beyond its foundational role in qualitative organic analysis, this compound is an important intermediate in the synthesis of various organic molecules, including pharmaceuticals and heterocyclic compounds. guidechem.comscimplify.com Its structural features, containing both a urea (B33335) and a hydrazine (B178648) moiety, allow for a range of chemical transformations. guidechem.com
Overview of Historical and Contemporary Research Trajectories
Historically, research involving this compound was heavily focused on its application as a derivatizing agent for the characterization of aldehydes and ketones. nih.gov Early studies also explored its coordination chemistry with various metal ions. gla.ac.uk
Contemporary research has expanded to new frontiers. In medicinal chemistry, semicarbazide and its derivatives are investigated for a range of biological activities, including antimicrobial, antiviral, and antineoplastic properties. scimplify.comsmolecule.com It is also recognized as a metabolite of the nitrofuran antibiotic nitrofurazone (B1679002), making its detection an indicator of the use of this veterinary drug. nih.gov In materials science, recent studies have explored the use of this compound as an additive to improve the performance of tin-based perovskite solar cells by suppressing deep-level traps. d-nb.info Furthermore, its physicochemical properties in various solutions continue to be a subject of academic inquiry. researchgate.net
Scope and Research Focus of the Scholarly Inquiry
This article provides a focused examination of the chemical properties and applications of this compound in academic research. It will detail its role in organic synthesis, particularly in the formation of semicarbazones and heterocyclic compounds. The article will also cover its use in analytical chemistry for the detection and quantification of carbonyl compounds. Finally, it will touch upon its emerging applications in the field of materials science. The content is based on established research findings and excludes information on dosage, administration, or safety profiles.
Detailed Research Findings
The utility of this compound in academic research is underpinned by its distinct physical and chemical properties.
Physical and Chemical Properties
This compound is a white crystalline powder or solid. chemicalbook.comtechnopharmchem.com It is freely soluble in water and has a melting point that is often cited with decomposition in the range of 173-177 °C. chemicalbook.comguidechem.comsigmaaldrich.com
| Property | Value | References |
| Molecular Formula | CH₆ClN₃O | nih.gov |
| Molecular Weight | 111.53 g/mol | nih.gov |
| Appearance | White crystalline solid/powder | chemicalbook.comtechnopharmchem.com |
| Melting Point | 173-177 °C (decomposes) | chemicalbook.comguidechem.comsigmaaldrich.com |
| Solubility | Soluble in water | chemicalbook.comtechnopharmchem.com |
| Crystal Structure | Orthorhombic | iucr.org |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory and industrial method involves the reaction of urea with hydrazine hydrate (B1144303) to form semicarbazide. wikipedia.orgguidechem.comyoutube.com The resulting semicarbazide is then treated with hydrochloric acid to precipitate the hydrochloride salt. youtube.comprepchem.com Variations of this process aim to improve yield and purity by controlling reaction conditions and purification steps, such as digestion in methanol (B129727) to remove by-products like hydrazodicarbonamide. youtube.comgoogle.com
Other reported synthetic routes include the electrolytic reduction of nitrourea (B1361781) and the reaction of carbon monoxide with hydrazine under pressure, followed by acidification. guidechem.comgoogle.com
Applications in Academic Research
The applications of this compound in research are diverse, stemming from its reactivity as a nucleophile and its ability to form stable derivatives.
Formation of Semicarbazones: The most prominent application of this compound is the synthesis of semicarbazones from aldehydes and ketones. wikipedia.org This reaction is a condensation reaction where the primary amine group of semicarbazide attacks the carbonyl carbon. wikipedia.org Since the reaction is typically carried out using the hydrochloride salt, a base like sodium acetate (B1210297) is often added to liberate the free semicarbazide. truman.edu The resulting semicarbazones are stable, crystalline compounds, which facilitates their use in the purification and identification of carbonyl compounds. wikipedia.org
Synthesis of Heterocyclic Compounds: this compound serves as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. chemicalbook.com For instance, it can be used to prepare pyrazole (B372694) and dihydropyrazole derivatives through reactions with α,β-unsaturated ketones or esters. rsc.orgscispace.com These heterocyclic scaffolds are of significant interest in medicinal chemistry.
Detection of Carbonyl Compounds: this compound is used as a reagent for the qualitative and quantitative analysis of aldehydes and ketones. guidechem.comscimplify.com In thin-layer chromatography (TLC), it can be used as a spray reagent to visualize α-keto acids, which form derivatives that are detectable under UV light. smolecule.comyoutube.com
Chromatographic Analysis: The formation of semicarbazones can be used to separate carbonyl compounds from complex mixtures through techniques like column chromatography. chemicalbook.com The carbonyl compounds can then be regenerated from the purified semicarbazones by hydrolysis. chemicalbook.com
Perovskite Solar Cells: A novel application of this compound is in the field of materials science. Research has shown that using it as an additive in the fabrication of tin-based perovskite solar cells can improve their performance and stability. d-nb.info The this compound helps to passivate defects and reduce deep-level trap states in the perovskite film, leading to higher efficiency. d-nb.info
Properties
CAS No. |
18396-65-1 |
|---|---|
Molecular Formula |
C4H5BrN2 |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Semicarbazide Hydrochloride
Established Synthetic Routes for Semicarbazide (B1199961) Hydrochloride Production
The industrial production of semicarbazide hydrochloride has been approached through several key methodologies, with the reaction between hydrazine (B178648) and urea (B33335) being a cornerstone.
Reaction Pathways Involving Hydrazine and Urea
A prevalent commercial method for synthesizing this compound involves the reaction of an aqueous hydrazine solution, often hydrazine hydrate (B1144303), with urea. google.comguidechem.com This reaction is typically conducted at temperatures ranging from 80°C to 130°C. google.com The molar ratio of hydrazine to urea is a critical parameter, ideally maintained between 0.9:1 and 1.2:1 to optimize yield and minimize the formation of by-products such as hydrazodicarbonamide, which is favored when an excess of urea is used. google.comepo.org
The general process involves heating a mixture of hydrazine hydrate and urea, which results in the evolution of gaseous ammonia (B1221849). google.com Following the reaction, a multi-step workup is often employed to isolate the this compound. This includes stripping excess hydrazine and water, followed by digestion of the reaction mixture in an alcohol like methanol (B129727) to separate insoluble by-products. google.comepo.org The semicarbazide is then precipitated from the alcoholic solution by the addition of hydrogen chloride. google.com A notable process enhancement involves the use of anhydrous hydrogen chloride in an alcohol solution, which has been shown to produce significantly higher yields compared to using aqueous hydrochloric acid. google.com
One patented method describes a process where urea is added in portions to hydrazine hydrate at elevated temperatures. guidechem.com The addition of sodium acetate (B1210297) is also included to promote the formation of aminourea by reacting with the ammonia generated during the primary reaction. guidechem.com The subsequent controlled addition of hydrochloric acid solution facilitates the crystallization of the final product. guidechem.com
Table 1: Reaction Parameters for this compound Synthesis from Hydrazine and Urea
| Parameter | Value/Range | Reference |
| Reactants | Hydrazine Hydrate, Urea | google.comguidechem.com |
| Temperature | 80°C to 130°C | google.com |
| Molar Ratio (Hydrazine:Urea) | 0.9:1 to 1.2:1 | google.com |
| By-product | Hydrazodicarbonamide | google.comepo.org |
| Acidification Agent | Anhydrous Hydrogen Chloride or Hydrochloric Acid Solution | google.comguidechem.com |
| Additive | Sodium Acetate | guidechem.com |
Alternative Synthetic Approaches and Their Mechanistic Considerations
Beyond the primary hydrazine-urea route, other synthetic strategies for producing this compound have been explored. One such method involves the reaction of carbon monoxide with hydrazine at superatmospheric pressures and temperatures between 0°C and 200°C, in the presence of a metal carbonyl catalyst. google.comepo.org The resulting semicarbazide is then acidified to yield the hydrochloride salt. google.com
Another alternative pathway is the reduction of nitrourea (B1361781). This can be achieved through catalytic hydrogenation using hydrogen gas in the presence of a hydrogenation catalyst, hydrochloric acid, and an inert solvent. google.com An electrolytic reduction method for nitrourea has also been reported. sciencemadness.org These methods, however, can be challenging for large-scale production due to the use of gaseous reactants, high-pressure equipment, and stringent reaction conditions. guidechem.com
The protection of the N(1)H2-group in semicarbazide with an alkylidene or arylidene group has been investigated to facilitate selective alkylation at the N2-nitrogen. sciforum.net This protection decreases the nucleophilicity of the N1 nitrogen and increases the acidity of the N(2)H group, allowing for deprotonation and subsequent alkylation. sciforum.net
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound, particularly with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is crucial for its use as an internal standard in various analytical applications, such as the detection of veterinary drug residues in food. google.comshoko-sc.co.jp
Incorporation of Carbon-13 and Nitrogen-15 Isotopes
The synthesis of this compound labeled with both ¹³C and ¹⁵N (¹³C, ¹⁵N₂-Semicarbazide HCl) involves a multi-step process. A common approach begins with the preparation of ¹⁵N-labeled hydrazine, which can be produced via ammonia exchange with ¹⁵N-enriched nitric oxide. vulcanchem.com This is followed by the formation of a ¹³C-carboxamide through carboxylation with ¹³C-labeled carbon dioxide (¹³CO₂). vulcanchem.com The final step is the precipitation of the hydrochloride salt using anhydrous hydrogen chloride gas. vulcanchem.com
Another described method for preparing stable isotope-labeled this compound utilizes ¹⁵N₂-Urea and ¹³C, ¹⁵N₂-Urea as starting materials. google.com This process is highlighted as a green and economical route due to the efficient utilization of the expensive labeled precursors. google.com The synthesis of semicarbazide-4-¹⁵N hydrochloride has been achieved by reacting urea-1,3-¹⁵N with hydrazine hydrate. scispace.com
Table 2: Isotopically Labeled this compound Variants
| Labeled Compound | Isotopic Purity | Reference |
| Semicarbazide-¹³C,¹⁵N₂ Hydrochloride | >99% ¹³C; >98% ¹⁵N₂ | vulcanchem.com |
| Semicarbazide-¹³C,¹⁵N₂ Hydrochloride | ¹³C: 99%; ¹⁵N₂: 98% | isotope.com |
| ¹³C, ¹⁵N₃-SEM·HCl | ¹³C: 98.1 atom%; ¹⁵N: 98.1 atom% | google.com |
Methodological Optimizations for Labeled Compound Yield and Purity
Optimizing the synthesis of isotopically labeled this compound is essential to maximize the use of expensive labeled materials and to achieve high purity of the final product. One patented method emphasizes a preparation process that leads to a higher utilization rate of the isotopes, a simplified purification process, and lower costs. google.com In this method, the reaction to form ¹³C, ¹⁵N₃-semicarbazide is preferably conducted at a temperature of 90-150°C for 3-7 hours. google.com The resulting product demonstrated a purity of 98.6% with isotopic abundances of 98.1 atom% for both ¹³C and ¹⁵N, leading to a final yield of 86% for the crystalline hydrochloride salt. google.com
The purification of the labeled compound is a critical step. High-performance liquid chromatography (HPLC) is often used to determine the chemical purity of the final product, while isotope ratio mass spectrometry is used to confirm the isotopic abundance. google.com
Green Chemistry Principles in this compound Synthesis
In recent years, there has been a growing emphasis on applying green chemistry principles to chemical syntheses to minimize environmental impact. For reactions involving this compound, such as the formation of semicarbazones, greener approaches are being developed. These often focus on the use of less toxic and renewable solvents, and conducting reactions under milder conditions.
One approach involves the use of "on water" conditions for the synthesis of pyrazole (B372694) derivatives from this compound, which avoids the use of toxic hydrazine and organic solvents. rsc.orgrsc.org This method is praised for its simple handling, excellent yields, and the absence of harmful by-products, thus aligning with the criteria of green chemistry. rsc.org
For the synthesis of semicarbazones, which is a primary application of this compound, green solvents like ethyl lactate (B86563) and dimethyl isosorbide (B1672297) have been successfully employed. technologypublisher.comgeneseo.edu These reactions can proceed at room temperature without the need for heating, and in some cases, use lactic whey as a co-solvent, which is an inexpensive and environmentally friendly by-product from the dairy industry. technologypublisher.com Research has shown that using an 80:20 mixture of ethyl lactate to water or a 92:8 mixture of dimethyl isosorbide to water can lead to high yields and purity of the resulting semicarbazones. geneseo.edu
Furthermore, catalyst-free conditions for the synthesis of semicarbazones in aqueous methanol at ambient temperature have been developed, offering an eco-friendly protocol with excellent yields. hakon-art.com These green methodologies highlight a shift towards more sustainable practices in the utilization of this compound in organic synthesis.
Chemical Reactivity and Mechanistic Investigations of Semicarbazide Hydrochloride
Condensation Reactions with Carbonyl Compounds: Semicarbazone Formation
Semicarbazide (B1199961) hydrochloride reacts with aldehydes and ketones in a condensation reaction to form semicarbazones. wikipedia.org This reaction is a derivative of imine formation, where the terminal -NH2 group of semicarbazide undergoes a nucleophilic attack on the carbonyl carbon. wikipedia.orgodinity.com The resulting intermediate then undergoes dehydration, often acid-catalyzed, to yield the final semicarbazone product. ncert.nic.in These products are often crystalline solids with sharp melting points, making them useful for the identification and characterization of the original carbonyl compounds. wikipedia.org
The formation of semicarbazones from the reaction of semicarbazide hydrochloride with different carbonyl compounds can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. odinity.com An illustrative example is the competitive reaction of semicarbazide with cyclohexanone (B45756) and 2-furaldehyde. odinity.compbworks.com
Under conditions of kinetic control, the major product is the one that forms the fastest, corresponding to the reaction pathway with the lower activation energy. odinity.com In contrast, under thermodynamic control, the reaction is allowed to reach equilibrium, and the major product is the most stable one. odinity.com Experiments have shown that in the competitive reaction, cyclohexanone semicarbazone is the kinetically controlled product, as it forms more rapidly, particularly at lower temperatures. scribd.com Conversely, 2-furaldehyde semicarbazone is the thermodynamically controlled product; it is more stable and its formation is favored under conditions that allow the less stable kinetic product to revert to the starting materials and eventually form the more stable product. pbworks.comscribd.com
The reversibility of the kinetically favored reaction is a key aspect. The cyclohexanone semicarbazone, being less stable, can revert back to its constituents, allowing the semicarbazide to then react with 2-furaldehyde to form the more stable, and effectively irreversible, thermodynamic product. pbworks.com The distinction between the kinetic and thermodynamic products can be determined by analyzing their melting points, as more stable compounds generally have higher melting points. odinity.com
| Product | Controlling Factor | Relative Rate of Formation | Relative Stability | Observed Melting Point (°C) |
|---|---|---|---|---|
| Cyclohexanone Semicarbazone | Kinetic | Faster | Less Stable | 167–174.3 |
| 2-Furaldehyde Semicarbazone | Thermodynamic | Slower | More Stable | 203.8–207.5 |
The formation of semicarbazones is significantly influenced by catalysts and reaction conditions such as pH, temperature, and the presence of solvents. The reaction is catalyzed by acid; however, the rate is highly dependent on the pH of the solution. acs.org The rate-determining step is the nucleophilic attack of the semicarbazide on the carbonyl carbon. odinity.com At very low pH, the semicarbazide amine group is protonated, rendering it non-nucleophilic and slowing the reaction. At higher pH, there is insufficient acid to catalyze the necessary dehydration of the intermediate. Consequently, there is an optimal pH range for the reaction. To maintain this optimal pH, a buffer system, such as dibasic potassium phosphate (K2HPO4), is often used. odinity.compbworks.com
Solvent-free conditions have also been effectively employed for the synthesis of semicarbazones using ball-milling. researchgate.net This mechanochemical approach involves milling stoichiometric amounts of the carbonyl compound and this compound, often yielding quantitative results without the need for an acid or base catalyst. researchgate.net Reaction times and temperatures under these conditions vary depending on the reactivity of the carbonyl compound. Aldehydes typically react to completion at room temperature, while ketones often require elevated temperatures (65-90 °C) to achieve high yields in a reasonable timeframe. researchgate.net
| Carbonyl Compound | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde (B42025) | Room Temp | 45 | 98 |
| 4-Chlorobenzaldehyde | Room Temp | 45 | 99 |
| Acetophenone | 65 | 45 | 99 |
| Cyclohexanone | 80 | 30 | 99 |
| Benzil | 90 | 45 | 99 |
Derivatives and Analogues of this compound
A general and efficient method for synthesizing 2-alkylsemicarbazides from this compound has been developed. researchgate.net This protocol involves a three-step process:
Semicarbazone Formation: this compound is first reacted with acetone to form acetone semicarbazone.
N2-Alkylation: The acetone semicarbazone is then alkylated at the N2-nitrogen position. This step proceeds via the formation of a conjugate base of the semicarbazone, typically using a strong base like sodium hydride, followed by reaction with an alkylating agent (e.g., an alkyl halide).
Hydrolysis: The final step is the hydrolysis of the N2-alkylated acetone semicarbazone under mild acidic conditions to yield the desired 2-alkylsemicarbazide, often isolated as its hydrochloride salt. researchgate.net
This method provides a reliable route to 2-alkylsemicarbazides, which are otherwise difficult to obtain. researchgate.net
| Alkyl Group | Alkylating Agent | Overall Yield (%) |
|---|---|---|
| Methyl | Methyl iodide | 72 |
| Ethyl | Ethyl bromide | 65 |
| Propyl | Propyl bromide | 63 |
| Allyl | Allyl bromide | 68 |
| Benzyl | Benzyl bromide | 60 |
Thiosemicarbazide is a sulfur analogue of semicarbazide, and its derivatives, particularly thiosemicarbazones, are an important class of compounds. wikipedia.org Thiosemicarbazones are formed through the condensation reaction of thiosemicarbazide with aldehydes or ketones, in a manner analogous to semicarbazone formation. nih.govchemmethod.com The reaction typically involves refluxing the thiosemicarbazide and the carbonyl compound in a solvent like ethanol, often with a few drops of an acid catalyst such as glacial acetic acid. chemmethod.com Thiosemicarbazide itself can be prepared by reacting a hydrazine (B178648) derivative with ammonium (B1175870) thiocyanate in an acidic medium. researchgate.net The resulting thiosemicarbazones are versatile intermediates for the synthesis of various heterocyclic compounds. researchgate.net
This compound and its derivatives serve as key starting materials for the synthesis of a wide range of heterocyclic compounds.
Pyrazoles: this compound has been utilized as a practical alternative to hydrazine for the synthesis of N-unsubstituted pyrazoles. researchgate.net For example, pyrazolines, which are precursors to pyrazoles, can be synthesized from chalcones (1,3-diphenyl-2-en-1-ones) using this compound. nih.gov The reaction involves the initial formation of a chalcone semicarbazone, which then undergoes cyclization. nih.gov In some methods, the cyclization of a chalcone with semicarbazide occurs in the presence of a base like potassium carbonate. researchgate.net
Triazoles: Derivatives of 1,2,4-triazole can also be synthesized from semicarbazide precursors. One pathway involves the cyclization of semicarbazide derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid in the presence of 2% sodium hydroxide, which leads to the formation of 1,2,4-triazolin-5-one derivatives. nih.gov Additionally, thiosemicarbazones can be oxidized to form triazole derivatives; for instance, the intramolecular oxidative cyclization of thiosemicarbazone benzaldehyde with ferric chloride yields a 1,2,4-triazole-3-thiol. researchgate.net
These cyclization reactions demonstrate the utility of this compound as a versatile building block in heterocyclic chemistry. researchgate.net
Oxidation-Reduction Chemistry Involving this compound
This compound participates in a variety of oxidation-reduction reactions, where it can act as a reducing agent. The kinetics and mechanisms of these reactions provide valuable insights into the chemical behavior of this compound.
Kinetic Studies of Semicarbazide Oxidation Reactions
The kinetics of the oxidation of semicarbazide have been investigated using various oxidizing agents in different media. A notable study explored the oxidation of semicarbazide (SC) by iodamine-T (IAT), iodine monochloride (ICl), and aqueous iodine in an aqueous perchloric acid medium. ias.ac.in The reactions were monitored under pseudo-first-order conditions with an excess of this compound. ias.ac.in
The study revealed that the rate of oxidation is influenced by several factors, including the concentrations of the reactants, the ionic strength, and the dielectric constant of the medium. For the oxidation by iodamine-T, the reaction was found to be first-order with respect to the oxidant and nearly first-order with respect to H+ ions, but zero-order with respect to the semicarbazide concentration. ias.ac.in In contrast, the oxidations with iodine monochloride and aqueous iodine showed a first-order dependence on the oxidant concentration and a fractional order dependence on the semicarbazide concentration. ias.ac.in
The influence of the medium's properties on the reaction rates was also significant. An increase in the ionic strength of the medium led to a slight decrease in the reaction rates for oxidations by iodamine-T and iodine monochloride, while the opposite effect was observed for the oxidation by aqueous iodine. ias.ac.in Furthermore, a decrease in the dielectric constant of the medium resulted in an increased reaction rate for iodamine-T and iodine monochloride oxidations, whereas it decreased the rate for the reaction with aqueous iodine. ias.ac.in
Based on these kinetic data, mechanisms have been proposed for the oxidation of semicarbazide by these positive iodine species. The probable reactive species in the acidic solutions of the oxidants are considered to be RNHI, HOI, RNH₂I⁺, and H₂OI⁺ (where R = CH₃C₆H₄SO₂). ias.ac.in The rate-determining steps for each reaction pathway have been identified, and the corresponding coefficients have been calculated. ias.ac.in
Table 1: Summary of Kinetic Data for the Oxidation of Semicarbazide
| Oxidizing Agent | Order in [Oxidant] | Order in [Semicarbazide] | Effect of Increasing Ionic Strength | Effect of Decreasing Dielectric Constant |
| Iodamine-T | 1 | 0 | Slight Decrease | Increase |
| Iodine Monochloride | 1 | Fractional | Slight Decrease | Increase |
| Aqueous Iodine | 1 | Fractional | Increase | Decrease |
Involvement in Specific Organic Reactions (e.g., Baudisch Reaction Mechanism)
This compound has been utilized as a mechanistic probe in specific organic reactions, such as the Baudisch reaction. The Baudisch reaction is a method for the synthesis of o-nitrosophenols from aromatic precursors, typically involving a metal ion catalyst. wikipedia.org To elucidate the reaction mechanism, this compound has been used as a substitute for hydroxylamine hydrochloride, one of the conventional reactants. oup.commdpi.com
In a study investigating the mechanism, a mixture of catechol, a copper(II) salt, and this compound was reacted in the presence of hydrogen peroxide. mdpi.com The reaction did not proceed until hydrogen peroxide was introduced, indicating its role as a co-oxidant. The product of this reaction was identified as the semicarbazone of o-benzoquinone, specifically 2-hydroxyphenylazoformamide. mdpi.com
This finding provides crucial evidence for the reaction pathway. It suggests that the mechanism involves the initial formation of a catechol-copper(II) complex. This complex is then oxidized by hydrogen peroxide to an o-benzoquinone intermediate. Subsequently, the o-benzoquinone reacts with semicarbazide to form the corresponding semicarbazone. mdpi.com This sequence of events supports a mechanism where the aromatic ring is first hydroxylated to a catechol-type intermediate, which is then oxidized to a quinone, followed by reaction with the nitrogen-containing reagent. This contrasts with earlier proposals that suggested the initial attack of a nitroso group on the aromatic ring. wikipedia.org
The use of this compound in this context has been instrumental in confirming the involvement of an o-quinone intermediate in the Baudisch reaction, thereby refining the understanding of its mechanism. mdpi.com
Coordination Chemistry and Metal Complexation with Semicarbazide Hydrochloride Ligands
Ligand Properties of Semicarbazide (B1199961) and its Derivatives
Semicarbazones, derived from semicarbazide, are versatile ligands that can coordinate to metal ions as either neutral molecules or as deprotonated, anionic ligands. semanticscholar.org Their coordination behavior is highly sensitive to experimental conditions and the nature of the substituents. semanticscholar.org These ligands are of great interest in coordination chemistry due to their ability to form stable complexes with various transition metals. pnrjournal.comijnrd.org
The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. wikipedia.orgunacademy.com Semicarbazide-based ligands, particularly semicarbazones, can exhibit a range of denticities, acting as monodentate, bidentate, or tridentate chelating agents. rroij.comresearchgate.net The specific coordination mode is often influenced by the nature of the aldehyde or ketone precursor used to form the semicarbazone. researchgate.net
Common coordination modes for semicarbazone ligands include:
Monodentate: Coordination occurs through a single donor atom. For instance, a semicarbazone derived from 3-acetylpyridine (B27631) was found to coordinate to Zn(II) in a monodentate fashion, despite the presence of multiple potential donor sites. rroij.com
Bidentate: These ligands bind to the metal center through two donor atoms. byjus.comlibretexts.org A common bidentate coordination involves the imino nitrogen and the carbonyl oxygen atoms. rroij.comrroij.com This mode of coordination results in the formation of a stable five- or six-membered chelate ring. byjus.com For example, N,N-disubstituted salicylaldehyde (B1680747) semicarbazones act as bidentate ligands with rhenium(I) tricarbonyl complexes. rroij.com In some cases, coordination can occur through the sulfur and hydrazinic nitrogen atoms in related thiosemicarbazone complexes. jocpr.com
Tridentate: When the aldehyde or ketone precursor contains an additional donor group, the resulting semicarbazone can act as a tridentate ligand. pnrjournal.com For example, a Schiff-base ligand derived from a Mannich-base and semicarbazide was found to behave as a monobasic tridentate species, coordinating through the nitrogen atoms of the imine and hydrazine (B178648) groups and the oxygen of the carbonyl group. revistabionatura.com
The flexibility in denticity and coordination modes allows for the formation of a wide variety of metal complexes with different geometries and properties. pnrjournal.com
The coordination behavior of semicarbazide-based ligands can be significantly influenced by the nature and position of substituents on the aldehyde or ketone moiety. semanticscholar.orgnih.gov These substituents can alter the electronic properties and steric hindrance of the ligand, thereby affecting its coordination mode and the stability of the resulting metal complex. nih.gov
For instance, the introduction of different substituents at the para position of the phenyl ring in benzaldehyde (B42025) semicarbazone (e.g., OMe, Me, H, Cl, NO₂) has been shown to influence the redox properties of the resulting ruthenium complexes. nih.gov The electron-donating or electron-withdrawing nature of these substituents can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond. nih.gov
Furthermore, the presence of additional functional groups in the substituent can increase the denticity of the ligand, leading to the formation of more stable chelate structures. The coordination mode of semicarbazones is known to be very sensitive to minor variations in experimental conditions, which can be influenced by the electronic and steric effects of the substituents. semanticscholar.org
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with semicarbazide-derived ligands is typically achieved by reacting a metal salt with the pre-formed semicarbazone ligand in a suitable solvent, often with gentle heating. jocpr.comuobaghdad.edu.iq The stoichiometry of the resulting complexes is commonly 1:2 (metal:ligand), although other ratios can be obtained depending on the reaction conditions and the nature of the metal and ligand. uobaghdad.edu.iq
Semicarbazide-based ligands readily form complexes with a wide range of d-block transition metals. unacademy.comscribd.com These metals have partially filled d-orbitals that can accept lone pairs of electrons from the donor atoms of the ligand, forming coordinate bonds. scribd.com Examples of d-block metal ions that have been complexed with semicarbazone ligands include:
First Transition Series: Vanadium(II), Chromium(III), Manganese(II), Iron(III), Cobalt(II), Nickel(II), Copper(II), and Zinc(II). rroij.comrevistabionatura.comuobaghdad.edu.iqresearchgate.netscispace.com
Second and Third Transition Series: Ruthenium, Palladium(II), Platinum(II), and Rhenium(I). rroij.comnih.gov
The geometry of these complexes varies depending on the metal ion, its oxidation state, and the coordination number. Common geometries include tetrahedral, square planar, and octahedral. rroij.comrevistabionatura.comuobaghdad.edu.iq
Complexation with f-block metal ions (lanthanides and actinides) is also possible. wordpress.comsmartachievers.online These larger ions can accommodate higher coordination numbers. For example, tetranuclear heterometallic complexes containing Nickel(II) and a lanthanide(III) ion (Gd, Tb, Dy, Ho) have been synthesized using a semicarbazide-derived ligand. rsc.org In these complexes, the ligand, along with other bridging groups, holds the different metal centers together. rsc.org
A variety of spectroscopic and structural techniques are employed to characterize metal-semicarbazide complexes and determine their coordination geometry.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination sites of the ligand. A shift in the vibrational frequency of the C=N (imine) and C=O (carbonyl) groups in the IR spectrum of the complex compared to the free ligand indicates the involvement of these groups in coordination to the metal ion. revistabionatura.com For example, a negative shift in the C=O stretching frequency is indicative of coordination through the carbonyl oxygen. scispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution, particularly for diamagnetic complexes. rroij.com
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. researchgate.netscispace.com The d-d transitions observed in the visible region are characteristic of the coordination environment of the metal. scispace.com
Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of V(II), Mn(II), and Cu(II), ESR spectroscopy is a valuable technique for probing the electronic structure and symmetry of the metal's environment. researchgate.netscispace.com The ESR spectra can help in determining the geometry of the complex, for instance, distinguishing between different types of distorted octahedral symmetries. researchgate.netscispace.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. rroij.comrroij.com This technique has been used to confirm the bidentate and tridentate coordination modes of semicarbazone ligands in various complexes. rroij.comnih.gov
The following table summarizes the characterization data for some representative transition metal complexes with semicarbazone ligands.
| Metal Ion | Ligand | Coordination Geometry | Spectroscopic Evidence | Reference(s) |
| Zn(II) | 3-acetylpyridine semicarbazone | Tetrahedral | X-ray crystallography | rroij.com |
| Re(I) | N,N-disubstituted salicylaldehyde semicarbazones | - | IR, ¹H NMR, X-ray crystallography | rroij.com |
| V(II), Mn(II), Cu(II) | 3-phenyl-4-methoxybenzaldehyde semicarbazone | Tetragonally distorted octahedral | IR, UV-Vis, ESR | researchgate.netscispace.com |
| Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | (E)-2-(2-(phenyl(2-phenylhydrazinyl)- methyl) cyclohexylidene)hydrazine-1-carboxamide | Distorted octahedral (Cr), Distorted square planar (Cu), Tetrahedral (others) | IR, Electronic spectra | revistabionatura.com |
| Ru | Benzaldehyde semicarbazone derivatives | - | X-ray crystallography, NMR | nih.gov |
Computational methods, such as Density Functional Theory (DFT), are increasingly being used to provide insights into the structural and electronic properties of metal-semicarbazide complexes. mdpi.com These theoretical studies complement experimental data and can help in understanding the nature of the metal-ligand bonding. mdpi.com
Theoretical calculations can be used to:
Predict the geometries of the complexes. uobaghdad.edu.iq
Calculate the electronic structure and orbital energies. mdpi.com
Analyze the nature of the metal-ligand bond in terms of theories like the Crystal Field Theory (CFT) and Ligand Field Theory (LFT). brahmanandcollege.org.inshodhsagar.com
Investigate the reactive sites of the molecules by calculating the electrostatic potential. uobaghdad.edu.iq
Determine thermodynamic properties such as the heat of formation and binding energy. uobaghdad.edu.iq
For example, the HyperChem-6 program has been used to predict the structure geometries of Schiff base complexes of semicarbazide hydrochloride in the gas phase, and the PM3 method has been employed to calculate their heats of formation and binding energies. uobaghdad.edu.iq Computational studies on related thiosemicarbazone complexes have also been used to explore their reactivity patterns and establish structure-activity relationships. mdpi.com
Advanced Analytical Methodologies for Semicarbazide Hydrochloride and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For the analysis of semicarbazide (B1199961), a polar and reactive compound, several specialized chromatographic methods have been employed.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) is a sensitive and selective method for the determination of semicarbazide. encyclopedia.pubnih.gov Since semicarbazide itself is not fluorescent, a derivatization step is necessary to introduce a fluorescent tag to the molecule. This process significantly enhances the sensitivity and selectivity of the detection.
A common approach involves labeling semicarbazide with a fluorescent reagent. For instance, 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC) has been utilized as a fluorescence labeling reagent. researchgate.net The derivatization reaction can be optimized for factors such as temperature and time to ensure efficient labeling. In one study, semicarbazide was successfully labeled with BCEC in 10 minutes at 40°C. researchgate.net The resulting fluorescent derivative can then be separated from other components in the sample using a reversed-phase HPLC column, such as an Eclipse XDB-C8 column, and subsequently detected by a fluorescence detector. researchgate.net
Another derivatization reagent that has been successfully employed is 2-formylphenylboronic acid (FPBA). researchgate.net Derivatization with FPBA can be achieved rapidly, within 7 minutes at room temperature. researchgate.net The resulting derivative is then separated on a reversed-phase column, like an Eclipse XDB-C18 column, and detected by fluorescence at specific excitation and emission wavelengths (e.g., λex = 265 nm and λem = 320 nm). researchgate.net This method has demonstrated low limits of detection (LOD) and quantification (LOQ), with an LOD of 0.36 μg L⁻¹ and an LOQ of 1.17 μg L⁻¹. researchgate.net
The combination of a derivatization step with HPLC-FLD provides a robust and reliable method for quantifying trace levels of semicarbazide in various matrices, including foodstuffs like bread and shrimp. researchgate.netresearchgate.net
Interactive Table: HPLC-FLD Methods for Semicarbazide Analysis
| Derivatization Reagent | Column Type | Detection Wavelengths (λex/λem) | Limit of Detection (LOD) | Application |
| 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC) | Eclipse XDB-C8 | Not Specified | 0.4 μg/kg | Foodstuffs |
| 2-formylphenylboronic acid (FPBA) | Eclipse XDB-C18 | 265/320 nm | 0.36 μg L⁻¹ | Bread, Shrimp |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its more advanced version, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are powerful techniques for the analysis of semicarbazide. nih.govresearchgate.netvscht.cz These methods offer high sensitivity, selectivity, and the ability to confirm the identity of the analyte through its mass-to-charge ratio and fragmentation patterns.
Similar to HPLC-FLD, a derivatization step is often employed in LC-MS/MS analysis of semicarbazide to improve its chromatographic properties and ionization efficiency. A widely used derivatizing agent is 2-nitrobenzaldehyde (B1664092). nih.govtandfonline.comnih.gov The resulting derivative is then separated using reversed-phase liquid chromatography and detected by tandem mass spectrometry. The use of an internal standard, such as [¹⁵N₂,¹³C] semicarbazide, is crucial for accurate quantification, as it compensates for matrix effects and variations in the analytical process. nih.gov
UPLC-MS/MS methods offer several advantages over conventional LC-MS/MS, including faster analysis times, improved resolution, and higher sensitivity. vscht.cznih.gov A UPLC-MS/MS method for semicarbazide in human urine, for example, had a run time of just 7 minutes per sample. tandfonline.comnih.gov These methods have demonstrated excellent linearity over a wide concentration range and low limits of detection and quantification. For instance, a validated method for semicarbazide in baby food achieved an LOD of 0.1 µg kg⁻¹ and an LOQ of 0.25 µg kg⁻¹. nih.gov In another study on human urine, the LOD and LOQ were 0.5 µg/L and 1 µg/L, respectively. tandfonline.comnih.gov
The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode, and multiple reaction monitoring (MRM) is used for quantification and confirmation of the analyte. For the 2-nitrobenzaldehyde derivative of semicarbazide, characteristic MRM transitions, such as 209 > 166 for quantification and 209 > 192 for confirmation, are monitored.
Interactive Table: LC-MS/MS and UPLC-MS/MS Methods for Semicarbazide Analysis
| Technique | Derivatization Reagent | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Application |
| LC-MS/MS | 2-nitrobenzaldehyde | [¹⁵N₂,¹³C] semicarbazide | 0.1 µg kg⁻¹ | 0.25 µg kg⁻¹ | Baby Food |
| UPLC-MS/MS | 2-nitrobenzaldehyde | Not Specified | 0.5 µg/L | 1 µg/L | Human Urine |
Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. sigmaaldrich.comnih.gov This technique is particularly well-suited for the separation of highly polar compounds like semicarbazide that are poorly retained on traditional reversed-phase columns. chromatographyonline.comfuture4200.comnih.gov
Coupling HILIC with tandem mass spectrometry (HILIC-MS/MS) provides a powerful tool for the direct analysis of underivatized semicarbazide. mdpi.com This approach eliminates the need for a time-consuming derivatization step, simplifying the sample preparation process. Because of its high polarity, semicarbazide can be strongly retained on a HILIC column, allowing for effective separation from less polar matrix components. mdpi.com
In a HILIC-MS/MS method, the mobile phase typically consists of a high percentage of acetonitrile (B52724) with an aqueous buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297). sigmaaldrich.com The high organic content of the mobile phase is also advantageous for electrospray ionization, often leading to enhanced sensitivity in the mass spectrometer. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) pretreatment method has been developed and coupled with HILIC-MS/MS for the detection of semicarbazide in crustaceans. mdpi.com
Spectroscopic Techniques for Structural Analysis and Detection
Spectroscopic techniques provide valuable information about the molecular structure and composition of chemical compounds. For semicarbazide hydrochloride, various spectroscopic methods have been employed to elucidate its structure and confirm its identity.
Infrared (FTIR) and Raman Spectroscopy
Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint of a compound. mt.comthermofisher.com Both techniques probe the vibrational modes of molecules, but they are governed by different selection rules. FTIR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
The infrared spectrum of this compound has been recorded and is available in spectral databases. nist.govchemicalbook.com The spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule, such as N-H, C=O, and N-N stretching and bending vibrations.
Raman spectroscopy has also been used to study this compound, particularly in the solid state. rsc.org A study of oriented single crystals of this compound and its deuterated analog using Raman spectroscopy investigated the structural changes that occur during its phase transition from a paraelectric to a ferroelectric state. rsc.org The Raman spectra were analyzed in the 0–1800 cm⁻¹ region over a range of temperatures. rsc.org The spectroscopic results supported X-ray diffraction evidence that the phase transition is second-order and does not involve major structural changes. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. digitaloceanspaces.com ¹H NMR and ¹³C NMR are the most common types of NMR experiments.
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of a semicarbazone synthesized from this compound, distinct signals can be assigned to the different protons in the molecule. For example, singlets corresponding to aromatic amine protons, amide protons, and a secondary amine proton have been identified. researchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. mdpi.com Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The ¹³C NMR spectrum of this compound is available and serves as a reference for its identification. chemicalbook.com
Electron Spin Resonance (ESR) Spectroscopy in γ-Irradiated Crystals
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying materials with unpaired electrons. spectrumchemical.com In the context of this compound, ESR spectroscopy has been instrumental in characterizing the radical species formed upon exposure to gamma (γ) radiation.
When single crystals of this compound are γ-irradiated, the C–N bond can rupture, leading to the formation of a stable trapped radical, ·N(α)H(α)−N(β)H(β)3+. acs.org ESR studies, including those on deuterated forms, have been pivotal in identifying this radical. acs.orgresearchgate.net The analysis of the ESR spectra provides detailed information about the electronic and geometric structure of this radical.
Key findings from ESR studies of γ-irradiated this compound include the determination of the principal values of the g-tensor and the hyperfine coupling tensors for the various nuclei. acs.org The g-tensor gives information about the interaction of the unpaired electron with the external magnetic field, while the hyperfine coupling provides insight into the interaction of the unpaired electron with the magnetic nuclei in its vicinity.
The spin densities calculated from these ESR parameters indicate that the unpaired electron is highly localized on the nitrogen atom, with a significant spin density in the π orbital of the nitrogen. acs.org Furthermore, the direction cosines of the N–H bond, as calculated from the ESR spectra, have been found to be in good agreement with those obtained from X-ray diffraction studies, validating the structural insights gained from ESR. acs.org
Table 1: ESR Spectroscopy Data for the Radical in γ-Irradiated this compound
| Parameter | Nucleus | Principal Values (G) |
| g-tensor | - | g_aa = 2.0041, g_bb = 2.0023, g_cc = 2.0044 |
| Hyperfine Coupling | N(α) | 4.8, 34.2, 11.8 |
| H(α) | -10.5, -27.6, -36.7 | |
| N(β) | -4 | |
| H(β) | 15 | |
| Data sourced from The Journal of Chemical Physics acs.org |
UV/Visible Spectroscopy for Electronic Structure and Coordination Studies
UV/Visible spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. openresearchlibrary.org For this compound itself, direct UV/Vis analysis is challenging due to the lack of a significant chromophore, which is a part of a molecule responsible for its color. epa.gov However, this technique becomes highly valuable for studying its electronic structure and coordination chemistry through derivatization or the formation of coordination complexes. epa.govrsc.org
The electronic transitions observed in UV/Vis spectroscopy are typically of the n → π* and π → π* types, which require unsaturated groups (chromophores) containing valence electrons with low excitation energy. shu.ac.uk Since semicarbazide lacks an extensive conjugated system, its UV absorption is not prominent. epa.gov To overcome this, derivatization with a chromophore-containing reagent is a common strategy. For instance, semicarbazide can be converted into a UV-absorbing semicarbazone, allowing for its indirect detection and quantification. epa.gov
UV/Visible spectroscopy is also a powerful tool for studying the coordination of semicarbazide-based ligands to metal ions. When a semicarbazide derivative, such as a Schiff base, coordinates to a transition metal ion, characteristic d-d transitions and charge transfer bands (Ligand-to-Metal or Metal-to-Ligand) can be observed in the UV/Vis spectrum. rsc.orguzh.ch The position, intensity, and shape of these absorption bands provide valuable information about the coordination geometry around the metal ion (e.g., octahedral, tetrahedral) and the electronic structure of the resulting complex. rsc.orgnist.gov For example, the UV/Visible spectra of certain metal complexes with semicarbazide-derived ligands have been used to predict their tetragonally distorted octahedral symmetry. nist.gov
Electrochemical Detection Methods
Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of semicarbazide. nih.gov These techniques are based on the measurement of an electrical signal (such as current or potential) that is generated from a chemical reaction involving the analyte at an electrode surface. Various electrochemical sensors have been developed for semicarbazide detection, often employing chemically modified electrodes to enhance sensitivity and selectivity. researchgate.netmdpi.com
Commonly used electrochemical techniques for semicarbazide detection include cyclic voltammetry (CV) and differential pulse voltammetry (DPV). mdpi.com These methods can provide information about the redox behavior of semicarbazide and can be used for its quantitative analysis. The performance of electrochemical sensors is often characterized by their linear range, detection limit, and selectivity against potential interfering substances.
The development of novel electrode materials has been a key focus in improving the performance of electrochemical sensors for semicarbazide. For example, a molecularly imprinted polymer (MIP) based sensor using carboxylated single-walled carbon nanotubes and chitosan (B1678972) has been reported for the sensitive detection of semicarbazide. mdpi.com Another approach involves the use of an Au-Ag modified electrode, which has shown a wide linear concentration range and a low detection limit for semicarbazide. researchgate.net
Table 2: Performance of Various Electrochemical Sensors for Semicarbazide Detection
| Electrode Modification | Technique | Linear Range | Detection Limit | Reference |
| Molecularly Imprinted Polymer/SWNTs-COOH/Chitosan | CV, DPV, ESI | 0.04–0.6 ng mL⁻¹ | 0.025 ng mL⁻¹ | mdpi.com |
| Au-Ag Film | CV | 7.94–482 μM | 1.01 μM | researchgate.net |
Biosensor Development for Semicarbazide Detection
Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. The development of biosensors for semicarbazide detection offers the potential for highly specific and sensitive analysis, which is particularly important in food safety and environmental monitoring. nih.govresearchgate.net The biological recognition element provides the selectivity for semicarbazide, while the transducer converts the binding event into a measurable signal.
Several types of biosensors can be conceptualized and developed for semicarbazide detection, primarily based on the nature of the biorecognition element:
Enzyme-based Biosensors: These biosensors utilize enzymes as the recognition element. The detection principle can be based on the inhibition of enzyme activity by semicarbazide or the enzymatic reaction of semicarbazide itself. The change in the enzymatic reaction rate is then measured by the transducer.
Immunosensors: Immunosensors employ antibodies as the specific recognition element for semicarbazide. The highly specific binding between the antibody and semicarbazide (the antigen in this context) forms the basis of detection. An example is an impedimetric immunosensor, where the binding event alters the electrical impedance of the sensor surface. researchgate.net
Aptamer-based Biosensors (Aptasensors): Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. aptamergroup.com Aptasensors for semicarbazide would utilize a specific aptamer that recognizes and binds to the semicarbazide molecule. This binding event can be transduced into an optical or electrical signal. rsc.org
The transducer in these biosensors can be electrochemical, optical, or mass-based, converting the biological recognition event into a quantifiable signal. For instance, an electrochemiluminescent (ECL) biosensor has been proposed where semicarbazide acts as a co-reaction accelerator to amplify the signal, demonstrating the potential for highly sensitive detection. acs.org The development of such biosensors holds promise for rapid, on-site, and high-throughput screening of semicarbazide.
Biochemical Interactions and Metabolic Pathways of Semicarbazide
Interaction with Enzymes: Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition
Semicarbazide (B1199961) is a defining inhibitor of a class of copper-containing enzymes known as Semicarbazide-Sensitive Amine Oxidases (SSAO), also referred to as primary-amine oxidases. nih.gov These enzymes are responsible for the oxidative deamination of primary amines, converting them into their corresponding aldehydes, hydrogen peroxide, and ammonia (B1221849). metabolon.com SSAO is expressed in various tissues, including the vasculature, and its activity is implicated in both normal physiological processes and pathological conditions. metabolon.comijnrd.org
The inhibitory action of semicarbazide on SSAO is potent and irreversible. The mechanism is characterized as that of an active-site-directed irreversible inhibitor. frontiersin.org The process involves a two-step interaction with the enzyme's active site.
Formation of a Non-covalent Complex : Initially, semicarbazide reversibly binds to the SSAO active site, forming a non-covalent enzyme-inhibitor complex. For bovine lung SSAO, this initial binding has a reported inhibitor constant (Ki) of 85 μM. frontiersin.org
Irreversible Covalent Modification : Following the initial binding, a chemical reaction occurs that leads to the formation of a stable, covalent bond between semicarbazide and a key component of the active site. This reaction inactivates the enzyme. The active site of SSAO contains a post-translationally modified tyrosine residue, topaquinone (B1675334) (TPQ), which possesses a reactive carbonyl group. metabolon.com Semicarbazide, as a hydrazine (B178648) derivative, reacts with this carbonyl group, leading to the formation of a stable adduct and subsequent irreversible inhibition of the enzyme. metabolon.comfrontiersin.org The first-order rate constant for this irreversible step (k₂) with bovine lung SSAO has been measured at 0.065 min⁻¹. frontiersin.org
This mechanism-based inhibition is highly specific and is the reason for the classification of this enzyme family as "semicarbazide-sensitive."
The high sensitivity to semicarbazide is a primary characteristic that distinguishes SSAO from other amine oxidases, particularly the well-known monoamine oxidases (MAO-A and MAO-B). nih.govijnrd.org While both SSAO and MAO catalyze the oxidative deamination of amines, they differ in substrate specificity, inhibitor sensitivity, and cofactor requirements.
Inhibitor Sensitivity : MAOs are insensitive to semicarbazide at concentrations that completely inhibit SSAO. nih.gov Conversely, SSAO is not inhibited by specific MAO inhibitors like clorgyline (for MAO-A) and deprenyl (B1670267) (for MAO-B). youtube.com This differential sensitivity is a critical tool for researchers to distinguish the activity of these enzymes in tissue homogenates.
Substrate Specificity : SSAO and MAO have overlapping but distinct substrate preferences. For instance, methylamine (B109427) and aminoacetone are physiological substrates for SSAO but not for MAO-A or MAO-B. metabolon.com
Species-Related Variations : The activity of SSAO shows considerable variation among different species. A comparative study on the serum SSAO activity in five domestic animal species demonstrated significant differences, with horses exhibiting the highest activity. These variations underscore the importance of considering species-specific metabolic characteristics in biochemical studies.
| Species | Male Activity (μmol/mg protein/hr) | Female Activity (μmol/mg protein/hr) |
|---|---|---|
| Horse | 9.592 | 9.458 |
| Camel | 3.226 | 2.407 |
| Cattle | 1.014 | 1.648 |
| Goat | 0.750 | 0.572 |
| Sheep | 0.435 | 0.244 |
Data derived from a study on comparative activities of SSAO in five domestic species. harvard.edu
Binding to Cellular Macromolecules and Nucleic Acids
Semicarbazide can interact with and modify cellular macromolecules, including nucleic acids like DNA and RNA. These interactions can lead to the formation of adducts and chemical damage, which have significant implications for cellular function.
Semicarbazide has been shown to react with cytosine, a fundamental component of both DNA and RNA. This reaction, however, is highly specific.
Reaction with Single-Stranded Regions : In the presence of bisulfite, semicarbazide can rapidly and selectively modify cytosine residues located in single-stranded regions of polynucleotides. nih.gov The reaction proceeds via the formation of a 5,6-dihydrocytidine-6-sulfonate intermediate, which then undergoes transamination with semicarbazide. nih.gov Cytosine residues within a stable double-helix structure, such as in native DNA, are unreactive under these conditions. This specificity makes the semicarbazide-bisulfite mixture a useful chemical probe for studying single-stranded regions of nucleic acids. nih.gov
DNA Damage at Cytosine Residues : In separate studies, semicarbazide, in the presence of copper ions (Cu(II)), has been observed to induce DNA damage, frequently occurring at cytosine and thymine (B56734) residues. nih.gov This damage is thought to be mediated by the generation of reactive oxygen species and semicarbazide-derived free radicals, which can attack the nucleotide bases. nih.gov
Adducts at Abasic Sites : Beyond direct interaction with bases, semicarbazide reacts efficiently with apurinic/apyrimidinic (AP) sites in DNA. nih.gov AP sites are common forms of DNA damage where a base has been lost. Semicarbazide can form stable, covalently bonded DNA adducts at these lesions, a reaction that has been demonstrated both in vitro and in bacteria. nih.gov
The modification of nucleic acids by semicarbazide can disrupt the critical cellular processes of transcription and translation. bioninja.com.au
Transcription : Transcription is the process where the genetic information encoded in a DNA strand is copied into a complementary messenger RNA (mRNA) molecule by RNA polymerase. bioninja.com.au The formation of DNA adducts or damage to nucleotide bases, such as cytosine, can create physical blocks that impede the progression of RNA polymerase along the DNA template. nih.gov This can lead to incomplete mRNA transcripts or a complete halt in transcription for the affected gene, ultimately reducing or preventing the synthesis of the corresponding protein. nih.gov
Endogenous Formation and Metabolic Pathways of Semicarbazide
While often considered an exogenous compound, semicarbazide can be formed through natural processes and is also subject to metabolic transformation in the body.
Endogenous and Food-Related Formation : Research has proposed a mechanism for the natural formation of semicarbazide in foods. This pathway involves the generation of hydrazine, in the form of azines, from common natural compounds like ammonia, hydrogen peroxide, and acetone. This azine intermediate can then react with naturally occurring urea (B33335) or related compounds (e.g., allantoin) to generate semicarbazide. This proposed mechanism provides an explanation for the presence of trace levels of semicarbazide in various food products, independent of synthetic sources.
Metabolism by Cytochrome P-450 : Once in the body, semicarbazide can be metabolized by the cytochrome P-450 (CYP450) enzyme system, which is predominantly located in liver microsomes and is a major pathway for xenobiotic metabolism. nih.govresearchgate.net Studies using rat liver microsomes have shown that CYP450 enzymes can metabolize semicarbazide, leading to the formation of potentially hazardous products. Two primary pathways have been identified: one that yields formaldehyde (B43269) and another that produces nitric oxide and ammonium (B1175870). researchgate.net The generation of these reactive products represents a significant pathway for the biotransformation and potential toxicity of semicarbazide. researchgate.net
| Pathway | Key Reactants/Enzymes | Products | Context |
|---|---|---|---|
| Natural Formation | Ammonia, Hydrogen Peroxide, Acetone, Urea compounds | Semicarbazide | Endogenous/Food |
| Hepatic Metabolism | Cytochrome P-450 (CYP450) System | Formaldehyde, Nitric Oxide, Ammonium | Biotransformation |
Role of Urea Cycle and Related Metabolic Intermediates
Research has increasingly pointed towards a significant link between semicarbazide (SEM) and the urea cycle, a critical metabolic pathway for the detoxification of ammonia. The structural similarity between SEM and urea has prompted investigations into their metabolic relationship. mdpi.comguidechem.com Studies suggest that endogenous SEM formation may be intricately connected to the enzymatic activities within the urea cycle. mdpi.com
Key metabolic intermediates of the urea cycle, such as arginine and citrulline, have been identified as potential precursors for the endogenous synthesis of SEM. mdpi.comfood.gov.ukfood.gov.uk It has been proposed that these amino acids can react with urea to generate SEM. mdpi.com One study reported that arginine and citrulline can react with urea to form SEM even without the presence of hydrogen peroxide, indicating a direct chemical interaction. mdpi.com The interaction between arginine, citrulline, and other amino acids may lead to the formation of polymerized nitrogen, with the amide group potentially serving as a key intermediate in SEM formation. mdpi.com
Furthermore, research in aquatic species like Macrobrachium rosenbergii has demonstrated a dose-dependent increase in SEM concentration when exposed to urea, supporting the hypothesis that urea is a significant factor in endogenous SEM formation. mdpi.com The presence of hydrazine within the urea cycle could also contribute to SEM formation through reactions with other nitrogen-containing substances. mdpi.com
| Metabolic Intermediate | Proposed Role in Semicarbazide Formation | Supporting Evidence |
|---|---|---|
| Urea | Direct precursor and reactant with other intermediates. mdpi.com | Structural similarity to SEM; dose-dependent increase in SEM with urea exposure. mdpi.comguidechem.com |
| Arginine | Reacts with urea to form SEM; potential precursor. mdpi.comfood.gov.ukfood.gov.uk | Studies have shown its ability to form SEM in the presence of urea. mdpi.com |
| Citrulline | Reacts with urea to form SEM. mdpi.com | Demonstrated to react with urea to produce SEM. mdpi.com |
| Histidine | Implicated as a potential precursor in some studies. mdpi.com | Mentioned as a common metabolic intermediate in crustaceans that could be involved. mdpi.com |
Omics Technologies in Elucidating Metabolic Mechanisms
The advent of "omics" technologies, such as metabolomics and transcriptomics, has provided powerful tools to unravel the complex metabolic mechanisms underlying endogenous semicarbazide formation. researchgate.netnih.govfuturebridge.com These high-throughput analytical techniques allow for a comprehensive analysis of the complete set of metabolites (metabolome) and transcripts (transcriptome) in a biological sample, offering a systems-level view of cellular processes. futurebridge.comimec-int.com
Integrated metabolomic and transcriptomic analyses have been employed to systematically explore the endogenous production of SEM. researchgate.net For instance, in studies on Macrobrachium rosenbergii under urea-induced stress, these technologies have helped to identify key metabolic pathways and genes that are altered, providing insights into the biochemical routes leading to SEM synthesis. researchgate.net By comparing the metabolic and transcriptomic profiles of organisms with and without elevated SEM levels, researchers can pinpoint the specific enzymatic reactions and gene expression changes associated with its formation. mdpi.com This approach moves beyond single-pathway analysis to provide a more holistic understanding of the intricate network of biochemical reactions involved. futurebridge.com
Distinction between Endogenous and Exogenous Sources of Semicarbazide
A significant challenge in the analysis of semicarbazide is distinguishing between its endogenous (naturally occurring) and exogenous (originating from external sources) presence. researchgate.netresearchgate.net Exogenous sources of SEM include the metabolism of the banned veterinary drug nitrofurazone (B1679002), the thermal degradation of the flour treatment agent azodicarbonamide (B1663908), and as a byproduct of hypochlorite (B82951) disinfection. researchgate.netnih.gov The detection of SEM has historically been used as a marker for the illegal use of nitrofurazone in food-producing animals. food.gov.ukfood.gov.uknih.gov
However, the discovery of natural SEM formation in various organisms, particularly aquatic crustaceans, has complicated the interpretation of its presence in food products. researchgate.netresearchgate.net Endogenous SEM can be formed through the metabolic pathways involving urea and arginine, as discussed previously. mdpi.comnih.gov
From a chemical analysis perspective, distinguishing between endogenous and exogenous SEM is challenging because the physicochemical properties of the molecules are identical. researchgate.net Standard analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) cannot differentiate between the two sources based on their characteristic ion fragments. researchgate.net This ambiguity can lead to difficulties in regulatory enforcement and food safety assessments. researchgate.net
| Characteristic | Endogenous Semicarbazide | Exogenous Semicarbazide |
|---|---|---|
| Origin | Natural formation within an organism through metabolic processes. researchgate.netresearchgate.net | Introduction from external sources. researchgate.netnih.gov |
| Precursors/Sources | Urea, arginine, citrulline, and other metabolic intermediates. mdpi.comnih.gov | Metabolism of nitrofurazone, breakdown of azodicarbonamide, hypochlorite treatment. researchgate.netnih.gov |
| Analytical Distinction | Indistinguishable from exogenous SEM by standard LC-MS/MS. researchgate.net | Identical physicochemical properties to endogenous SEM. researchgate.net |
Interaction with Other Biochemical Systems (e.g., Oxidative Stress Markers, Neurotransmitters)
Semicarbazide hydrochloride's biochemical interactions extend beyond the urea cycle, impacting other critical physiological systems, notably through the induction of oxidative stress. While direct interactions with specific neurotransmitter systems are less characterized, the broader physiological effects suggest potential indirect influences.
Exposure to semicarbazide has been shown to induce significant oxidative stress in organisms. nih.gov This is evidenced by alterations in the levels of key oxidative stress markers. For instance, studies in marine medaka embryos exposed to SEM revealed decreased levels of total superoxide (B77818) dismutase (T-SOD) and catalase (CAT), which are crucial antioxidant enzymes. nih.gov Concurrently, there was an increase in malondialdehyde (MDA) content, a well-established marker of lipid peroxidation. nih.gov This imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system can lead to cellular damage. nih.govmdpi.com The induction of oxidative stress by SEM can further trigger inflammatory responses. nih.gov
The relationship between semicarbazide and neurotransmitter systems is an area that warrants further investigation. Psychotropic drugs often exert their effects by modulating neurotransmitter systems like dopamine (B1211576) and serotonin (B10506). researchgate.netnih.govnih.gov While direct evidence of semicarbazide binding to or altering the metabolism of specific neurotransmitters such as dopamine or serotonin is not extensively documented in the provided context, its ability to induce systemic stress and inhibit certain enzymes, like semicarbazide-sensitive amine oxidase (SSAO), suggests potential indirect effects on neurological function. medchemexpress.comnih.gov SSAO is involved in the metabolism of primary amines, and its inhibition could theoretically impact neurotransmitter pathways. medchemexpress.com Given that psychiatric disorders are often linked to disturbances in neuronal networks and neurotransmitter signaling, understanding the potential neurotoxic effects of compounds like semicarbazide is of considerable importance. nih.gov
| Oxidative Stress Marker | Effect of Semicarbazide Exposure | Biochemical Significance |
|---|---|---|
| Total Superoxide Dismutase (T-SOD) | Decreased levels. nih.gov | A key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. nih.gov |
| Catalase (CAT) | Decreased levels. nih.gov | An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide. nih.gov |
| Malondialdehyde (MDA) | Increased levels. nih.gov | A marker of lipid peroxidation, indicating oxidative damage to cell membranes. nih.gov |
| Reactive Oxygen Species (ROS) | Excessive production. nih.gov | Chemically reactive molecules containing oxygen that can damage cellular components. nih.gov |
Environmental Distribution and Behavior of Semicarbazide
Sources of Semicarbazide (B1199961) in Aquatic and Terrestrial Environments
Semicarbazide's presence in the environment is not attributed to a single origin but rather to a combination of industrial activities, consumer products, and biological processes. researchgate.netresearchgate.net It is recognized as a newly identified pollutant in marine environments, with its discharge leading to accumulation in aquatic life. nih.govresearchgate.netmdpi.com
Industrial processes are a significant source of semicarbazide. The compound is utilized as an intermediate in the manufacturing of various chemicals, including drugs like adrenobazone and prednisone, as well as photochromic dyes for thermal recording paper. nih.gov It is also a key component in the production of azodicarbonamide (B1663908) (ADA), a chemical primarily used as a blowing agent in the manufacturing of foamed plastics and rubber. epa.govopenpr.com
Another notable pathway for semicarbazide formation is through the reaction of hypochlorite (B82951) with other substances. researchgate.net The use of chlorine-based products, such as hypochlorite bleach, for disinfection or cleaning of food equipment can lead to the formation of semicarbazide as a byproduct. researchgate.neteuropa.eu This can also occur during the production of certain food additives where hypochlorite is used. researchgate.netnih.gov
A well-documented source of semicarbazide is the thermal degradation of the food additive azodicarbonamide (ADA). researchgate.netresearchgate.net ADA was historically used as a blowing agent in the plastic gaskets of metal lids for glass jars and bottles, including those for baby food. europa.eursc.org During heat sterilization processes, the ADA in the gasket could decompose, forming semicarbazide, which could then migrate into the food product. rsc.org
Additionally, ADA has been used as a flour treatment agent and dough conditioner to improve the quality and texture of bread. europa.euresearchgate.netnih.gov The high temperatures involved in the baking process facilitate the conversion of azodicarbonamide into semicarbazide, leading to its presence in the final baked goods. researchgate.netnih.gov While the use of ADA as a dough improver is banned in the European Union, it can still be found in imported products. europa.eu
In the context of animal husbandry and aquaculture, semicarbazide is primarily known as a stable and characteristic metabolite of the veterinary drug nitrofurazone (B1679002). nih.govresearchgate.netfrontiersin.org Nitrofurazone is a nitrofuran antibiotic that has been used to treat bacterial infections in livestock and farmed aquatic animals. nih.gov Due to safety concerns, its use in food-producing animals has been banned in many regions, and the presence of its metabolite, semicarbazide, is often used as a marker to monitor for illegal use of the drug. nih.govfrontiersin.org
When nitrofurazone is administered, it is metabolized within the animal, forming semicarbazide which can bind to proteins and persist in tissues. nih.gov This leads to residues in food products derived from these animals. researchgate.net Beyond its link to nitrofurazone, studies have also indicated that semicarbazide can occur naturally or endogenously in some aquatic crustaceans, such as prawns and crabs, and has been found in red seaweed. researchgate.netnih.govresearchgate.net This natural occurrence is related to the metabolism of compounds like arginine and urea (B33335). nih.gov
Environmental Fate and Transport Mechanisms
Once released into the environment, semicarbazide becomes subject to various transport and transformation processes that determine its persistence, distribution, and potential for uptake by living organisms. nih.govmdpi.com It is considered an emerging water contaminant, and its behavior in aquatic systems is of particular interest. nih.gov
Semicarbazide has been detected in various aquatic compartments, including seawater and sediment, indicating it can persist in these environments. researchgate.netnih.gov For instance, one study of coastal waters near the Chaohe River estuary reported semicarbazide concentrations ranging from 0.18 to 70.6 μg/L in seawater and 0.26 to 18.9 μg/kg in sediment. nih.gov Another investigation in Laizhou Bay found concentrations in seawater at the 10⁻¹¹ kg/L level. researchgate.net The persistence of simple hydrazine (B178648) derivatives in water can be influenced by oxidation from molecular oxygen. epa.gov However, the specific degradation half-life and pathways for semicarbazide in complex environmental systems require further research.
Table 1: Reported Concentrations of Semicarbazide in Aquatic Environments
| Environmental Compartment | Location | Concentration Range | Reference |
|---|---|---|---|
| Seawater | Near Chaohe River estuary | 0.18–70.6 μg/L | nih.gov |
| Seawater | Western Laizhou Bay | 10⁻¹¹ kg/L (0.01 ng/L) | researchgate.net |
| Sediment | Near Chaohe River estuary | 0.26–18.9 μg/kg | nih.gov |
Semicarbazide present in the water can be taken up and accumulated by aquatic organisms. nih.govmdpi.com This bioaccumulation has been demonstrated in shellfish, where a positive correlation exists between the concentration of semicarbazide in the surrounding water and the resulting residue levels in the organisms' tissues. nih.govresearchgate.net
Studies on scallops (Chlamys farreri) exposed to semicarbazide-contaminated seawater showed that the compound accumulates in all examined tissues, though the distribution is not uniform. nih.gov The highest concentrations were found in the viscera (digestive gland), followed by the gills, while the lowest levels were detected in the adductor muscle. nih.govresearchgate.net In these studies, it took approximately 25 days for the semicarbazide concentration in the scallops to reach a steady state. nih.govresearchgate.net The bioconcentration factor (BCF), which measures the tendency of a chemical to accumulate in an organism, was found to be higher at lower exposure concentrations. nih.govresearchgate.net
Semicarbazide exists in organisms in both a free form, which can potentially be removed by washing, and a tissue-bound form. nih.gov In scallops, the free form was found to be predominant. nih.govresearchgate.net In contrast, in the shrimp Macrobrachium rosenbergii, tissue-bound semicarbazide accounted for a significant portion of the total, with over 65% found in the shell. nih.gov
Table 2: Relative Distribution of Semicarbazide in Scallop (Chlamys farreri) Tissues after Exposure
| Tissue | Relative Concentration Level |
|---|---|
| Digestive Gland (Viscera) | Highest |
| Gills | High |
| Gonads | Moderate |
| Mantle | Moderate |
| Adductor Muscle | Lowest |
Source: Data compiled from research findings. nih.govresearchgate.net
Monitoring and Assessment of Environmental Semicarbazide Levels
The monitoring and assessment of semicarbazide (SEM) in the environment are critical for understanding its distribution, fate, and potential risks to ecosystems and human health. nih.gov As a compound with multiple origins, including as a metabolite of the veterinary drug nitrofurazone and from industrial sources like the blowing agent azodicarbonamide, its presence in various environmental compartments has prompted the development of sensitive analytical methods and monitoring programs. nih.govusda.gov
Analytical Methods for Detection
A range of sophisticated analytical techniques are employed for the detection and quantification of semicarbazide in environmental matrices. The most widely accepted and standardized method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov This method offers high sensitivity and specificity, allowing for the detection of trace levels of SEM.
Other analytical approaches include:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method often requires a derivatization step to make the semicarbazide molecule fluorescent, enabling sensitive detection. researchgate.net
Differential Pulse Voltammetry: An electrochemical method that has been developed for semicarbazide determination, offering a low-cost alternative with reduced consumption of organic solvents. researchgate.net
Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry (HILIC-MS/MS): This technique is particularly useful for highly polar compounds like semicarbazide, addressing challenges faced with traditional reversed-phase liquid chromatography where SEM can be poorly retained. nih.gov
Sample preparation is a crucial step in the analytical process. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular approach for extracting semicarbazide from complex food and environmental samples, offering efficiency and high throughput. nih.gov Due to the nature of semicarbazide, a derivatization step, often involving reaction with 2-nitrobenzaldehyde (B1664092), is common in many analytical protocols to improve its chromatographic behavior and detection. researchgate.net
Research Findings on Environmental Levels
Numerous studies have investigated the presence of semicarbazide in various environmental compartments, particularly in aquatic ecosystems. These studies reveal a wide range of concentrations, reflecting different levels of contamination and environmental conditions.
A study in western Laizhou Bay utilized UPLC-MS/MS to analyze semicarbazide in seawater, sediment, and shellfish. nih.gov The findings indicated concentrations in the order of 10⁻¹¹ kg/L in seawater and 10⁻¹⁰ kg/L in shellfish, while it was not detected in sediment samples. nih.govmdpi.com
Research near the Chaohe River estuary reported more significant levels of semicarbazide contamination. The concentrations found were:
Seawater: 0.18–70.6 µg/L
Sediment: 0.26–18.9 µg/kg
Shellfish: 0.82–6.46 µg/kg mdpi.com
In Jincheng and Sishili bays, monitoring revealed semicarbazide levels of 0.011–0.093 μg/L in seawater and up to 0.75 μg/kg in shellfish and sediments. mdpi.com
The accumulation of semicarbazide in marine organisms is a significant area of research. One study on scallops (Chlamys farreri) demonstrated a positive correlation between the concentration of semicarbazide in the surrounding seawater and the levels accumulated in the shellfish tissues. nih.gov Scallops exposed to seawater containing 10, 100, and 1000 μg/L of semicarbazide showed significant uptake. nih.gov Notably, after just one day of exposure to a concentration of 10 µg/L in seawater, the semicarbazide level in the adductor muscles of the scallops reached 2.19 μg/kg. mdpi.com This highlights the potential for bioaccumulation in aquatic food chains, even at low environmental concentrations. nih.gov
The presence of semicarbazide in the environment is not solely linked to the use of nitrofurazone. It has been identified as a contaminant from various sources, including food processing by-products. usda.gov For instance, research has pointed to the formation of semicarbazide from the amino acid arginine in certain foods, and it has been detected in products like honey, where the use of nitrofurazone was unlikely. food.gov.uk
Data Tables
Table 1: Semicarbazide Levels in Various Environmental Matrices
| Location | Matrix | Concentration Range | Reference |
| Western Laizhou Bay | Seawater | 10⁻¹¹ kg/L | nih.govmdpi.com |
| Shellfish | 10⁻¹⁰ kg/L | nih.govmdpi.com | |
| Sediment | Not Detected | nih.gov | |
| Near Chaohe River Estuary | Seawater | 0.18–70.6 µg/L | mdpi.com |
| Sediment | 0.26–18.9 µg/kg | mdpi.com | |
| Shellfish | 0.82–6.46 µg/kg | mdpi.com | |
| Jincheng and Sishili Bays | Seawater | 0.011–0.093 µg/L | mdpi.com |
| Shellfish & Sediment | 0–0.75 µg/kg | mdpi.com |
Table 2: Bioaccumulation of Semicarbazide in Scallops (Chlamys farreri)
| Exposure Concentration in Seawater | Tissue | Concentration after 1 Day | Reference |
| 10 µg/L | Adductor Muscle | 2.19 µg/kg | mdpi.com |
Emerging Applications and Material Science Research
Application in Perovskite Solar Cell Technology
The quest for efficient and stable solar energy conversion has positioned perovskite solar cells (PSCs) as a promising technology. However, challenges related to defects and stability have hindered their commercialization. Semicarbazide (B1199961) hydrochloride has emerged as a key additive to address these issues in both lead-based and lead-free tin-based PSCs.
A significant hurdle in the development of tin-based perovskite solar cells, which are sought after as a lead-free alternative, is the prevalence of deep-level traps. solardaily.com These traps, primarily caused by tin (Sn) vacancies and undercoordinated tin ions, lead to non-radiative recombination of charge carriers and facilitate the absorption of nucleophilic oxygen molecules, which degrades the material. solardaily.comeurekalert.org Both of these processes significantly reduce the efficiency and stability of the solar cells. solardaily.com
Research has demonstrated that incorporating semicarbazide hydrochloride (SEM-HCl) into the tin perovskite precursor is an effective strategy for fabricating high-quality perovskite films with a significantly lower concentration of these detrimental deep-level traps. solardaily.comeurekalert.org The introduction of SEM-HCl has a dual effect: it reduces the number of uncoordinated Sn²⁺ ions on the perovskite surface and modulates the intrinsic deep-level defects associated with tin. solardaily.comeurekalert.org This comprehensive modulation is crucial for enhancing device performance. As a result of this trap suppression, tin-based perovskite solar cells treated with SEM-HCl have achieved a champion power conversion efficiency (PCE) approaching 11%. eurekalert.org
In lead-based PSCs, this compound also plays a vital role in improving performance and stability. When introduced into the lead iodide (PbI₂) film during a two-step fabrication process, it effectively anchors the PbI₂ at the grain boundaries of the perovskite. researchgate.net This anchoring suppresses the photoinduced decomposition of excess PbI₂ into metallic lead (Pb⁰) and iodine (I₂), a common degradation pathway under illumination. researchgate.net Furthermore, SEM-HCl can coordinate with uncoordinated Pb²⁺ ions, stabilizing the [PbX₆]⁴⁻ octahedra and inhibiting photoinduced ion migration. researchgate.net This stabilization leads to a substantial improvement in both efficiency and long-term photostability. Optimized PSCs incorporating this compound have exhibited an improved PCE of 21.88% and maintained 82.8% of their initial efficiency after 500 hours of continuous illumination. researchgate.net
Performance of Perovskite Solar Cells with this compound Additive
| Perovskite Type | Key Role of this compound | Achieved Power Conversion Efficiency (PCE) | Stability Improvement | Reference |
|---|---|---|---|---|
| Tin-based (Lead-free) | Suppresses deep-level traps by modulating Sn²⁺ defects. | ~11% | Unencapsulated devices maintained almost 100% of initial efficiency after 100 hours of illumination. | solardaily.comeurekalert.org |
| Lead-based | Suppresses PbI₂ decomposition and inhibits ion migration. | 21.88% | Maintained 82.8% of initial PCE after 500 hours of continuous illumination. | researchgate.net |
The effectiveness of this compound in improving PSC performance stems from specific chemical interactions with the perovskite material. The key functional group in the semicarbazide molecule is the O=C-N moiety. solardaily.com This group can form coordination bonds with charge defects within the perovskite lattice, such as the undercoordinated Sn²⁺ ions in tin-based cells. solardaily.comeurekalert.org
This coordination interaction intensifies the electron cloud density around the defects. solardaily.comeurekalert.org The increased electron density raises the energy required to form vacancies (vacancy formation energy), thereby passivating the defects and reducing the density of deep-level trap states. solardaily.com By mitigating these traps, which originate from both undercoordinated Sn²⁺ ions and their subsequent oxidation to Sn⁴⁺, the non-radiative recombination of charge carriers is effectively reduced, leading to a longer charge carrier lifetime and improved solar cell efficiency. eurekalert.org
In lead-based perovskites, a similar coordination mechanism is at play, where the carbonyl and amine groups in this compound can form coordination bonds with uncoordinated lead ions, reducing defects and stabilizing the crystal structure. researchgate.net This passivation inhibits ion migration, a significant factor in the operational instability of PSCs. researchgate.net
Ferroelectric Properties of this compound Crystals
Ferroelectric materials exhibit spontaneous electric polarization that can be reversed by an external electric field, making them valuable for applications in memory, sensors, and actuators. rdworldonline.com The potential ferroelectricity of this compound has been a subject of scientific investigation, with conflicting results reported over the years.
Early research in 1972 reported that single crystals of this compound were ferroelectric. aip.org Dielectric measurements revealed three maxima in the dielectric constant at temperatures of -230 °C, 19 °C, and 21 °C. The peak at the highest temperature was suggested to indicate a ferroelectric-paraelectric phase transition with a Curie temperature (T_c) of 21 °C. aip.org Above this temperature, in the paraelectric region, the material was reported to follow the Curie-Weiss law, which describes the temperature dependence of magnetic or electric susceptibility in the paramagnetic or paraelectric phase. aip.org Further spectroscopic studies in the 1980s supported the existence of a phase transition, stating that the crystals are paraelectric above 294 K (21 °C) and ferroelectric below. rsc.org
However, subsequent and more detailed investigations in 1993 challenged these findings. tandfonline.comtandfonline.com These later studies, employing high-precision neutron diffraction, dielectric analysis, and spontaneous polarization measurements on both hydrated and deuterated this compound single crystals, found no evidence of a ferroelectric phase transition. tandfonline.comtandfonline.com No anomalies were observed in any of the experiments across a temperature range of -180 °C to 65 °C. tandfonline.com These studies concluded that ferroelectric hysteresis loops were not observable and that the material is, in fact, not ferroelectric. tandfonline.com
Reported Dielectric Properties and Curie Temperature of this compound
| Study Year | Finding | Reported Curie Temperature (T_c) | Methodology | Reference |
|---|---|---|---|---|
| 1972 | Ferroelectric | 21 °C | Dielectric Measurements | aip.org |
| 1983 | Ferroelectric | 21 °C (294 K) | Raman Spectroscopy | rsc.org |
| 1993 | Not Ferroelectric | None Observed | Neutron Diffraction, Dielectric Studies, Spontaneous Polarization Measurements | tandfonline.comtandfonline.com |
The structural arrangement of atoms and molecules in a crystal determines its physical properties, including ferroelectricity. The molecular crystals of this compound consist of protonated semicarbazide cations and chloride ions. tandfonline.com Early interest in its properties was sparked by similarities to triglycine (B1329560) sulfate, a well-known organic ferroelectric material. tandfonline.com
The studies suggesting ferroelectricity indicated a second-order phase transition, which involves a continuous change in the crystal structure without major atomic rearrangement. rsc.org Raman spectroscopy results supported X-ray evidence that the transition to the proposed ferroelectric phase did not involve a major structural change. rsc.org
Potential as Corrosion Inhibitors
The use of organic molecules as corrosion inhibitors is a practical and widely employed method to protect metals, particularly steel, from degradation in acidic environments common in industrial processes like acid pickling and de-scaling. d-nb.inforesearchgate.net Semicarbazide and its derivatives have shown significant promise in this area due to their molecular structure.
The effectiveness of an organic corrosion inhibitor is typically attributed to its ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. scirp.org Molecules containing heteroatoms such as nitrogen (N), oxygen (O), and sulfur (S), along with multiple bonds or aromatic rings, are often efficient inhibitors because these features facilitate adsorption. d-nb.infosemanticscholar.org Semicarbazide (NH₂NHCONH₂) and its derivatives possess N and O atoms with lone pairs of electrons that can coordinate with the d-orbitals of metal atoms like iron, leading to strong adsorption.
Electrochemical studies on a series of semicarbazides and thiosemicarbazides in 1 M HCl solution showed that their inhibition of iron corrosion increases with concentration. researchgate.net While the parent "semicarbazide" was studied, derivatives often show even higher efficiency. For example, certain semicarbazones (formed by reacting semicarbazide with an aldehyde or ketone) have demonstrated high inhibition efficiencies of over 90% for carbon steel in acidic media. d-nb.info
The mechanism of inhibition by these compounds is generally considered to be mixed-type, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netscirp.org Adsorption of the inhibitor molecules on the metal surface can occur through two main mechanisms: physisorption, which involves electrostatic attraction between the charged molecule and the charged metal surface, and chemisorption, which involves the formation of coordinate covalent bonds between the inhibitor and the metal. scirp.org The specific mechanism and efficiency depend on the inhibitor's chemical structure, the nature of the metal, and the corrosive environment. ekb.egekb.eg
Theoretical and Computational Studies of Semicarbazide Hydrochloride
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of molecules. nih.gov For semicarbazide (B1199961) and its derivatives, methods like DFT with the B3LYP functional and basis sets such as 6-311+G** are commonly employed to predict molecular structures and vibrational frequencies. orientjchem.orgscispace.com
The electronic properties of a molecule, which govern its reactivity, are also explored using these methods. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net Other calculated properties, such as the Molecular Electrostatic Potential (MEP), map the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus susceptible to attack.
Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Visualizes electron density, identifying positive (electrophilic) and negative (nucleophilic) sites for potential interactions. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states that are difficult to observe experimentally. The formation of semicarbazones from semicarbazide and carbonyl compounds like cyclohexanone (B45756) has been investigated using DFT methods (B3LYP/6-311+G**). orientjchem.orgodinity.com
These studies reveal that the reaction proceeds not in a single step but via a defined pathway involving intermediates and transition states. orientjchem.org The mechanism typically involves:
A nucleophilic attack by the terminal nitrogen of semicarbazide on the carbonyl carbon.
Formation of a tetrahedral intermediate.
Dehydration to yield the final semicarbazone product.
Computational analysis identifies two primary transition states (TSI and TSII) and a key intermediate (INT) along this reaction coordinate. orientjchem.orgresearchgate.net Transition states are confirmed by frequency calculations, where a single imaginary frequency indicates a saddle point on the potential energy surface. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the identified transition states correctly connect the reactants, intermediates, and products. orientjchem.org
Kinetic and thermodynamic parameters can be calculated from the energy profile of the reaction pathway. The height of the energy barrier at the transition state determines the reaction rate. odinity.com For the reaction between cyclohexanone and semicarbazide, the unimolecular dehydration step has been identified as the rate-determining step. orientjchem.orgresearchgate.net
Table 2: Calculated Changes in Key Bond Distances (Å) During Reaction of Cyclohexanone with Semicarbazide orientjchem.orgresearchgate.net
| Bond | Transition State I (TSI) | Intermediate (INT) | Transition State II (TSII) |
|---|---|---|---|
| C7-O1 | 1.345 | 1.430 | 2.301 |
| C7-N1 | 1.688 | 1.485 | 1.294 |
| O1-H (water) | 1.359 | 0.963 | - |
Table 3: Calculated Changes in Key Bond Angles (°) During Reaction of Cyclohexanone with Semicarbazide orientjchem.orgresearchgate.net
| Angle | Transition State I (TSI) | Intermediate (INT) | Transition State II (TSII) |
|---|---|---|---|
| C2-C7-O1 | 115.85 | 108.99 | 80.27 |
| C2-C7-N1 | 90.62 | 110.14 | 125.85 |
| C7-N1-N2 | 115.48 | 114.99 | 122.95 |
These tables illustrate the dynamic changes in molecular geometry during the reaction. For instance, the C7-O1 bond progressively lengthens as the water molecule is eliminated, while the C7-N1 bond shortens, evolving into the final C=N double bond of the semicarbazone. orientjchem.org
Molecular Dynamics Simulations of Semicarbazide Interactions
While specific molecular dynamics (MD) simulation studies focused solely on semicarbazide hydrochloride were not prominently found in the searched literature, MD is a fundamental computational technique used to study the dynamic behavior of molecules and their interactions with the environment, such as a solvent or biological macromolecules. mdpi.comdovepress.com One study on a semicarbazide derivative noted the use of MD simulations to analyze its stability in water. researchgate.net
An MD simulation of this compound in an aqueous solution would be set up to provide insights into its solvation and intermolecular interactions. The process would involve several key steps:
Force Field Parameterization: Each atom in the this compound molecule is assigned parameters from a force field (e.g., GAFF, AMBER, or CHARMM) that defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. mdpi.com
System Setup: The molecule is placed in a simulation box, typically a cube, which is then filled with a chosen water model (e.g., TIP3P). Ions may be added to neutralize the system and simulate a specific ionic strength.
Simulation: The simulation proceeds by solving Newton's equations of motion for every atom, calculating the forces, and updating positions and velocities over small time steps (on the order of femtoseconds). This process generates a trajectory that describes how the system evolves over time. mdpi.com
Analysis of the resulting trajectory can yield valuable information about the molecule's behavior and interactions:
Root Mean Square Deviation (RMSD): This metric tracks the conformational changes of the molecule over time relative to a starting structure, indicating its stability. dovepress.com
Radial Distribution Function (RDF): The RDF, g(r), describes the probability of finding other atoms at a certain distance from a reference atom. For example, calculating the RDF between the nitrogen atoms of semicarbazide and the oxygen atoms of water would reveal the structure of the solvation shells and the nature of hydrogen bonding. dovepress.com
Hydrogen Bond Analysis: Algorithms can count the number and duration of hydrogen bonds formed between this compound and surrounding water molecules, quantifying a key aspect of its interaction with the solvent.
Through these analyses, MD simulations can provide a detailed, dynamic picture of how this compound interacts with its environment at the molecular level.
Conclusion and Future Research Directions
Summary of Key Academic Discoveries and Research Gaps
Semicarbazide (B1199961) hydrochloride has long been a staple in organic chemistry, primarily utilized as a classical reagent for the characterization of aldehydes and ketones. However, recent academic explorations have significantly broadened its scientific importance, revealing its utility as a versatile building block for a diverse range of biologically active compounds. Key academic discoveries have centered on the synthesis and pharmacological evaluation of its derivatives, primarily semicarbazones, which have demonstrated a wide spectrum of activities including anticancer, antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. wisdomlib.orgiiste.orgpnrjournal.com The coordination of these semicarbazone ligands with various transition metals has been a particularly fruitful area of research, often resulting in enhanced biological efficacy compared to the free ligands. wisdomlib.orgsemanticscholar.orgpnrjournal.com This enhancement is attributed to the altered physicochemical properties of the resulting metal complexes. semanticscholar.org
Despite these advancements, significant research gaps persist. A predominant focus on the synthesis and screening of new derivatives has left the mechanistic understanding of their biological actions relatively underexplored. nih.gov Elucidating the precise molecular targets and pathways through which these compounds exert their therapeutic effects is crucial for rational drug design. Furthermore, while numerous structure-activity relationship (SAR) studies have been conducted, they are often limited in scope. nih.goviloencyclopaedia.org A more comprehensive understanding of how specific structural modifications influence bioactivity and toxicity is needed. Another notable gap is the limited exploration of "green" and sustainable synthetic methodologies for the production of semicarbazide derivatives. geneseo.edugeneseo.edu The development of more environmentally benign and efficient synthetic routes is a pressing need in modern chemistry.
Prospective Avenues for Fundamental and Applied Research in Semicarbazide Hydrochloride Chemistry
The existing body of research on this compound lays a strong foundation for future investigations in both fundamental and applied chemistry. A primary prospective avenue lies in the continued development of novel therapeutic agents. The structural versatility of the semicarbazone scaffold offers immense potential for the design and synthesis of new drug candidates with improved potency and selectivity against various diseases. wisdomlib.orgnih.gov Future work should focus on creating libraries of derivatives for high-throughput screening against a wider range of biological targets.
In the realm of materials science, the application of this compound and its derivatives is an emerging field. There is potential for their use as cross-linking agents in the development of novel polymers with tailored properties. google.com Research into semicarbazide-based polymers could lead to new materials for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. researchgate.net
Another promising area of applied research is the development of chemical sensors. Semicarbazone derivatives have been shown to act as chemosensors for the detection of metal ions and other small molecules. analchemres.orgresearchgate.netnih.gov Further research in this direction could lead to the creation of highly sensitive and selective sensors for environmental monitoring, clinical diagnostics, and industrial process control.
| Research Area | Focus of Investigation | Potential Applications |
| Medicinal Chemistry | Design and synthesis of novel semicarbazone derivatives with enhanced biological activity. | Development of new anticancer, antimicrobial, and anticonvulsant drugs. |
| Materials Science | Exploration of semicarbazide derivatives as monomers and cross-linking agents for polymer synthesis. | Creation of advanced materials for biomedical devices and industrial applications. |
| Sensor Technology | Development of semicarbazone-based chemosensors for the detection of ions and molecules. | Environmental monitoring, medical diagnostics, and quality control. |
Interdisciplinary Research Opportunities Involving this compound
The multifaceted nature of this compound chemistry provides fertile ground for interdisciplinary collaborations. The most established of these is the partnership between synthetic organic chemists and biologists in the field of medicinal chemistry. This collaboration is essential for the entire drug discovery pipeline, from the initial design and synthesis of new compounds to their biological evaluation and mechanistic studies.
A burgeoning area for interdisciplinary research is the interface of synthetic chemistry and computational chemistry. The use of computational tools, such as molecular docking and molecular dynamics simulations, can greatly aid in the rational design of new semicarbazone derivatives with predicted biological activities and can provide insights into their mechanisms of action at the molecular level. researchgate.netnih.govmpg.decompchem.nl This synergy can accelerate the discovery of new drug candidates and reduce the reliance on costly and time-consuming experimental screening.
Furthermore, the potential environmental impact of semicarbazide and its derivatives opens up opportunities for collaboration with environmental scientists. Research in this area could focus on understanding the environmental fate, persistence, and potential toxicity of these compounds. mdpi.comawsjournal.orgnih.gov This knowledge is crucial for developing strategies for their safe use and for the remediation of any potential environmental contamination. Such collaborations are vital for ensuring the sustainable development and application of semicarbazide-based technologies.
| Collaborating Disciplines | Research Focus | Potential Outcomes |
| Organic Chemistry & Biology | Drug discovery and development, mechanistic studies of biological activity. | New therapeutic agents with well-understood mechanisms of action. |
| Synthetic Chemistry & Computational Chemistry | Rational drug design, prediction of bioactivity and toxicity, mechanistic insights. | Accelerated discovery of lead compounds, reduced experimental costs. |
| Chemistry & Environmental Science | Environmental fate and transport, ecotoxicology, remediation strategies. | Guidelines for safe use and disposal, methods for environmental cleanup. |
Q & A
Q. How does semicarbazide hydrochloride interact with aminoglycoside antibiotics in microbiological assays?
this compound neutralizes aminoglycosides like streptomycin and kanamycin by binding to their active sites, but the required concentration varies by organism and temperature. For example, 2.0 mg/mL neutralizes 100 µg/mL streptomycin against Bacillus subtilis at 30°C for 30 min, while 3.0–4.0 mg/mL is needed at 37°C . Researchers must optimize concentrations, incubation time, and temperature to avoid false negatives in antibiotic efficacy assays.
Q. What methodological considerations are critical for using this compound as a derivatizing agent in analytical chemistry?
In derivatization protocols (e.g., for cyclophosphamide analysis), this compound is dissolved in 50 mM phosphate buffer (pH 7.4) at 2 M concentration. Volumes between 10–50 µL are applied to dried blood spot (DBS) paper, followed by 2-hour drying before sample addition. This ensures uniform derivatization while preventing analyte degradation .
Q. How should this compound be stored to maintain stability in experimental workflows?
Store as a powder at -20°C for long-term stability. In solution (e.g., DMSO), use -80°C to prevent decomposition. Avoid repeated freeze-thaw cycles, as hydrolysis can generate reactive intermediates like carbamoyl radicals, which may confound results .
Advanced Research Questions
Q. How does this compound induce sequence-specific DNA damage, and how can this be experimentally mitigated?
Semicarbazide reacts with Cu(II) to generate hydrogen peroxide and Cu(I), causing oxidative DNA damage preferentially at thymine/cytosine residues. Catalase and bathocuproine suppress damage by scavenging ROS and chelating copper, respectively. For studies requiring high semicarbazide concentrations (e.g., >2 mg/mL), include radical scavengers to isolate direct genotoxic effects from oxidative artifacts .
Q. What synthetic strategies optimize the use of this compound in metal-complexed antiviral agents?
In synthesizing thiadiazole-metal complexes, semicarbazide acts as a tridentate ligand via sulfur and amine nitrogens. Reflux with triethylamine or acetic acid (e.g., ethanol, 6 h) ensures coordination. Post-synthesis, validate geometry using UV-Vis spectra (octahedral complexes show d-d transitions at 450–600 nm) and molar conductance (<20 S cm² mol⁻¹ confirms non-electrolyte behavior) .
Q. How do temperature and pH affect this compound’s interference in antibiotic resistance studies?
At 30°C, 2.0 mg/mL semicarbazide neutralizes streptomycin activity in 30 min, but at 37°C, 4.0 mg/mL is required due to accelerated degradation. Above pH 7.4, its hydrazine group undergoes hydrolysis, reducing binding efficiency with β-lactam antibiotics. Pre-incubate at pH 6.0–7.0 to stabilize reactivity .
Key Methodological Recommendations
- Antibiotic Assays: Pre-screen semicarbazide’s minimum inhibitory concentration (MIC) for test organisms to avoid growth suppression artifacts .
- Genotoxicity Studies: Use LC-MS/MS to quantify semicarbazide-adduct formation in DNA, validated with isotopically labeled standards (e.g., 13C,15N₂-semicarbazide) .
- Synthetic Applications: Monitor reaction progress via TLC (silica gel, ethanol:ammonia 9:1) to ensure complete ligand coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
